molecular formula C15H16N2O2S B2512426 N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-3-carboxamide CAS No. 1903919-48-1

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2512426
CAS No.: 1903919-48-1
M. Wt: 288.37
InChI Key: DXQKFJQSYYFSFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups is a topic of significant interest in the field of chemistry . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology has been shown to be robust, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .

Advantages and Limitations for Lab Experiments

One advantage of using N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-3-carboxamide in lab experiments is that it has been shown to have low toxicity and is relatively easy to synthesize. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-3-carboxamide. One area of interest is in developing more efficient synthesis methods for the compound. Another area of interest is in further studying the mechanism of action of this compound, which may lead to the development of more effective cancer treatments. Additionally, this compound may have potential applications in treating other diseases, such as diabetes and neurodegenerative diseases, which could be explored in future research.

Synthesis Methods

The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-3-carboxamide has been achieved through multiple methods, including the Suzuki coupling reaction, the Sonogashira coupling reaction, and the Stille coupling reaction. In the Suzuki coupling reaction, a boronic acid derivative and an aryl halide react in the presence of a palladium catalyst to form the desired product. In the Sonogashira coupling reaction, an aryl halide and an alkyne react in the presence of a palladium catalyst to form the product. In the Stille coupling reaction, an aryl halide and a stannane react in the presence of a palladium catalyst to form the product.

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)tetrahydrofuran-3-carboxamide has been studied for its potential applications in medical research, particularly in the field of cancer treatment. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-15(12-4-6-19-10-12)17-9-11-3-5-16-13(8-11)14-2-1-7-20-14/h1-3,5,7-8,12H,4,6,9-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQKFJQSYYFSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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